molecular formula C17H26N2O3S B296290 2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

Número de catálogo: B296290
Peso molecular: 338.5 g/mol
Clave InChI: ZASDEBSXXMPPCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[Cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide, commonly referred to as CMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, CMA has unique properties that make it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation.

Mecanismo De Acción

The mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, CMA inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. In addition, CMA activates the AMPK pathway, which is responsible for energy metabolism and cell survival. In neurological diseases, CMA activates the autophagy pathway, which is responsible for the clearance of damaged proteins.
Biochemical and Physiological Effects:
CMA has been shown to have a wide range of biochemical and physiological effects in the body. In cancer cells, CMA induces cell cycle arrest and apoptosis, inhibits cell growth and survival, and enhances the sensitivity of cancer cells to chemotherapy drugs. In neurological diseases, CMA reduces the accumulation of toxic proteins in the brain, improves cognitive function, and enhances the clearance of damaged proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CMA in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, CMA has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using CMA in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Direcciones Futuras

There are numerous future directions for the research of CMA. In cancer research, further studies are needed to determine the optimal dosage and administration of CMA for maximum therapeutic effect. In addition, studies are needed to investigate the potential use of CMA in combination with other chemotherapy drugs. In neurological research, further studies are needed to determine the long-term safety and efficacy of CMA in the treatment of neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of CMA in other diseases, such as inflammation and autoimmune disorders.

Métodos De Síntesis

The synthesis of CMA involves the reaction of cyclohexylamine with methylsulfonyl chloride to form N-cyclohexylmethylsulfonylamine. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a catalyst to produce CMA. The synthesis process is relatively straightforward and can be scaled up for large-scale production.

Aplicaciones Científicas De Investigación

CMA has been extensively studied for its potential therapeutic applications. In cancer research, CMA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMA achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CMA has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurological research, CMA has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CMA has been shown to reduce the accumulation of toxic proteins in the brain, which are responsible for the development of these diseases. CMA achieves this by activating the autophagy pathway, which is responsible for the clearance of damaged proteins.

Propiedades

Fórmula molecular

C17H26N2O3S

Peso molecular

338.5 g/mol

Nombre IUPAC

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(23(2,21)22)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)

Clave InChI

ZASDEBSXXMPPCX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

SMILES canónico

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.